molecular formula C16H13FN2O3 B4894904 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide

2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide

Cat. No. B4894904
M. Wt: 300.28 g/mol
InChI Key: CCFZKRXHZCJOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide, also known as AFN-1252, is a novel antibiotic agent that has been extensively studied in recent years. It belongs to a class of compounds called FabI inhibitors, which target the bacterial enzyme FabI and inhibit bacterial fatty acid synthesis.

Mechanism of Action

2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide targets the bacterial enzyme FabI, which is involved in fatty acid synthesis. By inhibiting FabI, this compound disrupts the bacterial cell membrane and inhibits bacterial growth. This mechanism of action is different from that of traditional antibiotics, which target the bacterial cell wall or protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal models and does not appear to have any significant effects on normal physiological processes. However, further studies are needed to fully understand its potential effects on human health.

Advantages and Limitations for Lab Experiments

2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide has several advantages for use in lab experiments. It is easy to synthesize and has a high degree of purity, making it a reliable and consistent research tool. It is also effective against a wide range of bacterial strains, making it a versatile antibiotic agent. However, one limitation of this compound is that it is not effective against gram-negative bacteria, which limits its potential applications in some research areas.

Future Directions

There are several potential future directions for research on 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide. One area of interest is the development of new antibiotics that target FabI and other enzymes involved in bacterial fatty acid synthesis. Another potential direction is the investigation of this compound's potential as a treatment for antibiotic-resistant infections. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other drugs.

Synthesis Methods

2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with acetic anhydride to form 2-acetylamino-1-nitrobenzene. This compound is then reduced to 2-amino-1-nitrobenzene using palladium on carbon as a catalyst. The resulting compound is then reacted with 3-fluorobenzaldehyde and acetic anhydride to form this compound.

Scientific Research Applications

2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide has been extensively studied for its potential as a new antibiotic agent. In vitro studies have shown that it is active against a wide range of gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In vivo studies have also demonstrated its efficacy in treating bacterial infections in animal models. This compound has also been shown to be effective against drug-resistant strains of bacteria, making it a promising candidate for the treatment of antibiotic-resistant infections.

properties

IUPAC Name

2-(2-acetamidophenyl)-N-(3-fluorophenyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-10(20)18-14-8-3-2-7-13(14)15(21)16(22)19-12-6-4-5-11(17)9-12/h2-9H,1H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFZKRXHZCJOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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